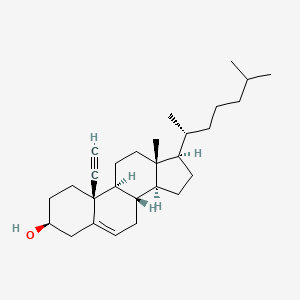

19-alkyne Cholesterol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

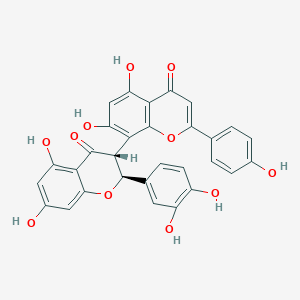

Description

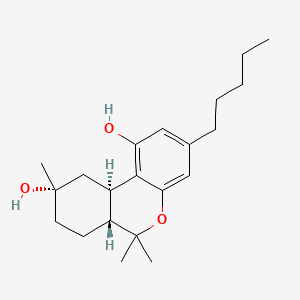

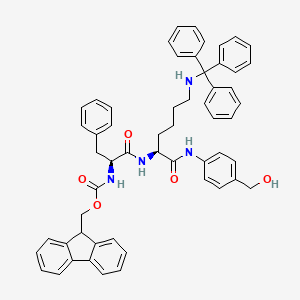

19-Alkyne Cholesterol is a modified cholesterol molecule containing a terminal alkyne group. This unique structural modification allows it to be used as a versatile tool in various biochemical and biomedical applications. The alkyne group facilitates the use of click chemistry, enabling the tracking and visualization of cholesterol metabolism and localization within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: This can be achieved through a series of chemical reactions, including halogenation and subsequent elimination to form the alkyne bond . The process often requires specific catalysts and reaction conditions to ensure the successful incorporation of the alkyne group.

Industrial Production Methods: Industrial production of 19-Alkyne Cholesterol may involve large-scale chemical synthesis using optimized reaction conditions and catalysts. The process is designed to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 19-Alkyne Cholesterol undergoes various chemical reactions, including:

Oxidation: The alkyne group can be oxidized to form different functional groups.

Reduction: The alkyne group can be reduced to form alkenes or alkanes.

Substitution: The alkyne group can participate in substitution reactions, where other chemical groups replace the alkyne group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as copper-containing compounds for click chemistry .

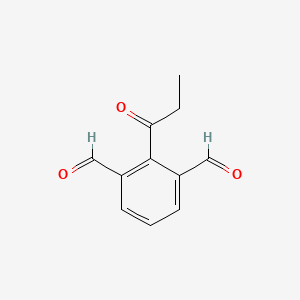

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can yield aldehydes or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

19-Alkyne Cholesterol has a wide range of scientific research applications, including:

Chemistry: Used as a probe in click chemistry to study cholesterol metabolism and localization.

Biology: Facilitates the visualization of cholesterol distribution within cells using fluorescence microscopy.

Medicine: Helps in understanding cholesterol-related diseases and developing targeted therapies.

Industry: Used in the development of cholesterol-based products and materials.

Mechanism of Action

The mechanism of action of 19-Alkyne Cholesterol involves its incorporation into cellular membranes, where it mimics natural cholesterol. The alkyne group allows for the attachment of various reporter molecules through click chemistry, enabling the tracking of cholesterol metabolism and localization. This process involves interactions with cellular enzymes such as cholesterol oxidases, hydroxylases, and acyl transferases .

Comparison with Similar Compounds

Cholesterol: The natural form of the molecule, essential for cellular membrane structure and function.

Fluorescent Cholesterol Analogs: Modified cholesterol molecules with fluorescent tags for visualization purposes.

Radiolabeled Cholesterol: Cholesterol molecules labeled with radioactive isotopes for tracking and imaging.

Uniqueness of 19-Alkyne Cholesterol: this compound is unique due to its terminal alkyne group, which allows for bio-orthogonal click chemistry reactions. This feature makes it a powerful tool for studying cholesterol metabolism and localization with high sensitivity and specificity .

Properties

Molecular Formula |

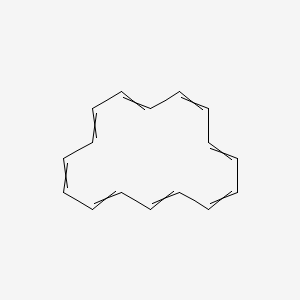

C28H44O |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10-ethynyl-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H44O/c1-6-28-17-14-22(29)18-21(28)10-11-23-25-13-12-24(20(4)9-7-8-19(2)3)27(25,5)16-15-26(23)28/h1,10,19-20,22-26,29H,7-9,11-18H2,2-5H3/t20-,22+,23+,24-,25+,26+,27-,28+/m1/s1 |

InChI Key |

WJAIXDUKNKCGOR-YRPOHEEZSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C#C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C#C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanone, 1-phenyl-2-[[(phenylsulfonyl)methyl]thio]-](/img/structure/B14075972.png)

![4-[(7aR)-4-[2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-one](/img/structure/B14075981.png)

![2-Methyl-[3,3'-bipyridin]-6-amine](/img/structure/B14075985.png)

![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)

![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)